molecular formula C19H16N2O2 B1404271 3-[(5-Methoxy-1-methyl-1H-indol-3-YL)methylene]-1,3-dihydro-2H-indol-2-one CAS No. 856435-23-9

3-[(5-Methoxy-1-methyl-1H-indol-3-YL)methylene]-1,3-dihydro-2H-indol-2-one

Cat. No. B1404271
M. Wt: 304.3 g/mol
InChI Key: FGQWMJSNFXWRTC-CXUHLZMHSA-N
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Description

This compound belongs to the class of organic compounds known as indole-3-acetic acid derivatives . These are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole .


Synthesis Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives . Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized .


Chemical Reactions Analysis

The plausible mechanism is depicted in Scheme 13, which started through the nucleophilic addition of hydrazine hydrate 36 to phthalic anhydride 35 to yield intermediate 38, followed by the dehydration reaction to form phthalhydrazide 39 .

Scientific Research Applications

Photochromic Properties and Structural Analysis

Research has indicated that compounds similar to 3-[(5-Methoxy-1-methyl-1H-indol-3-YL)methylene]-1,3-dihydro-2H-indol-2-one demonstrate notable photochromic properties. For example, a study by Balenko et al. (2010) on heterocyclic fulgides, which are structurally related, shows these compounds exhibit photochromism, high thermal stability, and fluorescence. These properties were analyzed using X-ray diffraction analysis, NMR spectroscopy, and electronic absorption spectroscopy, underscoring their potential in photochemical applications (Balenko et al., 2010).

Synthesis and Chemical Reactivity

Another aspect of scientific research on similar compounds involves their synthesis and reactivity. Makarova et al. (2011) synthesized new hetarylethenes, including variants of the 3-[(5-Methoxy-1-methyl-1H-indol-3-YL)methylene]-1,3-dihydro-2H-indol-2-one, which showed photochromic properties in solution. The study also determined the molecular and crystal structure of these compounds, providing insights into their stability and fluorescence properties (Makarova et al., 2011).

Antimicrobial Activities

Indole derivatives, closely related to the compound , have also been explored for their biological activities. For instance, Carrasco et al. (2020) synthesized and characterized indole-3-carbaldehyde semicarbazone derivatives, examining their in vitro antibacterial activities against various bacterial strains. This study reveals the potential of these compounds in antimicrobial applications (Carrasco et al., 2020).

Crystal Structure and Molecular Modeling

Understanding the crystal structure of such compounds is crucial for their applications. Poorheravi et al. (2008) analyzed the crystal structure of a similar compound, providing valuable data on its molecular conformation and potential interactions (Poorheravi et al., 2008).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, there is a significant interest among researchers to synthesize a variety of indole derivatives .

properties

IUPAC Name

(3E)-3-[(5-methoxy-1-methylindol-3-yl)methylidene]-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-21-11-12(15-10-13(23-2)7-8-18(15)21)9-16-14-5-3-4-6-17(14)20-19(16)22/h3-11H,1-2H3,(H,20,22)/b16-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQWMJSNFXWRTC-CXUHLZMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)OC)C=C3C4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=C1C=CC(=C2)OC)/C=C/3\C4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5-Methoxy-1-methyl-1H-indol-3-YL)methylene]-1,3-dihydro-2H-indol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(5-Methoxy-1-methyl-1H-indol-3-YL)methylene]-1,3-dihydro-2H-indol-2-one
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3-[(5-Methoxy-1-methyl-1H-indol-3-YL)methylene]-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
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3-[(5-Methoxy-1-methyl-1H-indol-3-YL)methylene]-1,3-dihydro-2H-indol-2-one

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